Macrophin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Macrophin is a metabolite that was first isolated from an endophytic fungus, Phoma macrostoma, which inhabits the inner tissue of the medicinal plant Glycyrrhiza glabra Linn . It is one of the four known metabolites isolated from this fungus .

Synthesis Analysis

The synthesis of Macrophin involves the expression of silent biosynthetic genes encoded for specific metabolic pathways in the endophytic fungus Phoma macrostoma . This biological significance has prompted researchers to generate a series of five acylated analogs (1a–1e) of Macrophin to conduct structure–activity relationship (SAR) study .

Molecular Structure Analysis

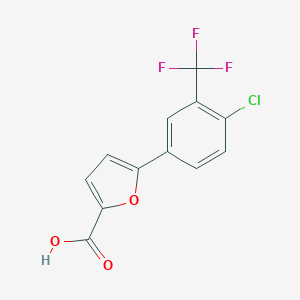

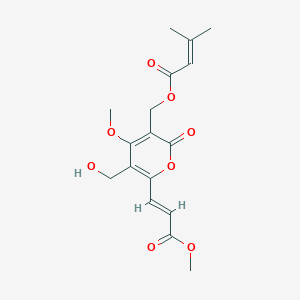

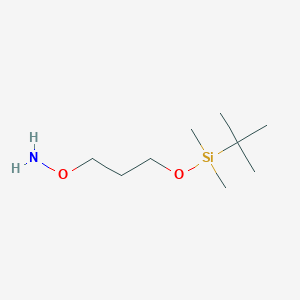

The molecular structure of Macrophin was characterized by comparison of their NMR data with literature data, and X-ray diffraction data . The molecular formula of Macrophin is C16H20O7 .

Chemical Reactions Analysis

Macrophin, along with other metabolites, were evaluated for their growth-inhibitory activities against a panel of cancer cell lines . Macrophin showed prominent cytotoxic activity against the MDA-MB-231, T47D, MCF-7, and MIAPaCa-2 cancer-cell lines .

科学的研究の応用

Molecular Structure and Homology

Macrophin, a novel cytoskeletal protein, exhibits a structural similarity to plectin and dystrophin. It shares a significant homology with the Drosophila gene kakapo, featuring an NH2-terminal actin-binding domain, a central rod region with spectrin-like repeats, and a COOH-terminal Gas2-related region. Macrophin is particularly large, with a molecular mass of 620 kDa, and is highly expressed in various human tissues including the brain, heart, lung, placenta, liver, kidney, and pancreas. Interestingly, its expression is notably higher in pancreatic acinar cells than islet cells (Okuda et al., 1999).

Cytotoxic Potential and Structural Modifications

Macrophin has been isolated from the endophytic fungus Phoma macrostoma and shows significant cytotoxic activity against various cancer cell lines, including MDA-MB-231, T47D, MCF-7, and MIAPaCa-2. Its structural modification led to the creation of more potent acylated analogs, suggesting its potential in cancer therapy (Nalli et al., 2019).

Transdermal Delivery Enhancement

In the field of pharmaceutical sciences, the combination of microneedles and low-frequency sonophoresis has been studied for the enhanced transdermal delivery of macromolecules like fluorescein isothiocyanate-dextrans. This combination technique holds promise for delivering hydrophilic macromolecules more effectively into deeper skin layers (Pamornpathomkul et al., 2015).

Neurotrophin Expression in Microglia/Macrophages

Research shows that microglia/brain macrophages express neurotrophins like NT-3, suggesting their role in supporting the development and function of neurons and glia. This expression is both region-specific and developmentally regulated, highlighting the diverse roles of microglia in brain health and disease (Elkabes et al., 1996).

作用機序

将来の方向性

The biological significance of Macrophin has prompted researchers to generate a series of acylated analogs to conduct structure–activity relationship (SAR) studies . In the future, the possibility of utilizing antimicrobial metabolites secreted by Phoma spp. for the fabrication of silver nanoparticles cannot be overlooked . These nanoparticles could potentially provide a solution to the increasing drug resistance problem worldwide .

特性

CAS番号 |

115722-21-9 |

|---|---|

製品名 |

Macrophin |

分子式 |

C17H20O8 |

分子量 |

352.3 g/mol |

IUPAC名 |

[5-(hydroxymethyl)-4-methoxy-6-[(E)-3-methoxy-3-oxoprop-1-enyl]-2-oxopyran-3-yl]methyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C17H20O8/c1-10(2)7-15(20)24-9-12-16(23-4)11(8-18)13(25-17(12)21)5-6-14(19)22-3/h5-7,18H,8-9H2,1-4H3/b6-5+ |

InChIキー |

YVTIJGPTRUSDKT-AATRIKPKSA-N |

異性体SMILES |

CC(=CC(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)OC)CO)OC)C |

SMILES |

CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |

正規SMILES |

CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |

同義語 |

(E)-[5-(Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxo-1-propenyl)-2-oxo-2H-pyran-3-yl]methyl Ester 3-Methyl-2-butenoic Acid; (E)-(5-Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxoprop-1-en-1-yl)-2-oxo-2H-pyran-3-yl)methyl 3-Methylbut-2-enoate; Grovesiin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)